Enantiomer-Specific Biochemical Potency: (R)-BAY-598 as a 63-Fold Weaker SMYD2 Inhibitor Relative to (S)-BAY-598
(R)-BAY-598 exhibits a biochemical IC₅₀ value of 1.7 μM for inhibition of SMYD2-mediated methylation in vitro, compared to (S)-BAY-598 which demonstrates an IC₅₀ of 27 nM under identical assay conditions . This difference is stereochemistry-dependent and establishes (R)-BAY-598 as a rationally designed less active enantiomeric control compound .
| Evidence Dimension | Biochemical IC₅₀ (in vitro p53K370 methylation inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 1.7 μM |
| Comparator Or Baseline | (S)-BAY-598: IC₅₀ = 27 nM |
| Quantified Difference | 63-fold higher IC₅₀ for (R)-BAY-598 relative to (S)-BAY-598 |
| Conditions | Recombinant SMYD2 enzyme; p53K370 peptide substrate; biochemical assay (Eggert et al., J. Med. Chem. 2016) |
Why This Matters
This quantifiable potency gap defines (R)-BAY-598 as an essential stereochemical negative control, enabling researchers to confirm that observed biological effects are due to SMYD2 catalytic inhibition rather than off-target or non-specific compound interactions.
